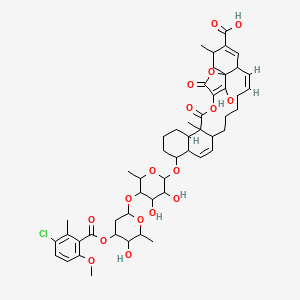

2'''-Hydroxychlorothricin

Description

Properties

CAS No. |

111810-18-5 |

|---|---|

Molecular Formula |

C50H63ClO17 |

Molecular Weight |

971.5 g/mol |

IUPAC Name |

(7Z)-17-[5-[4-(3-chloro-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid |

InChI |

InChI=1S/C50H63ClO17/c1-23-22-50-28(20-30(23)44(56)57)13-10-8-7-9-12-27-16-17-29-31(49(27,5)48(60)67-42(43(50)55)46(59)68-50)14-11-15-33(29)65-47-40(54)39(53)41(26(4)63-47)66-36-21-35(38(52)25(3)62-36)64-45(58)37-24(2)32(51)18-19-34(37)61-6/h10,13,16-20,23,25-29,31,33,35-36,38-41,47,52-55H,7-9,11-12,14-15,21-22H2,1-6H3,(H,56,57)/b13-10- |

InChI Key |

BOAFKDAAUUBJJK-RAXLEYEMSA-N |

Synonyms |

2/'/'/'-hydroxychlorothricin |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2'''-Hydroxychlorothricin and its Producing Organism, Streptomyces sp. K818

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'''-Hydroxychlorothricin, a polyketide antibiotic belonging to the chlorothricin family, is a secondary metabolite produced by the actinomycete Streptomyces sp. K818. This compound has garnered interest within the scientific community due to its potential anti-tumor properties. This technical guide provides a comprehensive overview of this compound, with a focus on its producing organism, biosynthetic pathways modeled on the closely related chlorothricin, and generalized experimental protocols for its production and isolation. Due to the limited availability of specific data for Streptomyces sp. K818 and this compound, this guide leverages detailed information from the well-studied chlorothricin produced by Streptomyces antibioticus as a foundational model.

Introduction to this compound and Streptomyces sp. K818

This compound is a macrolide antibiotic of the chlorothricin group, distinguished by a hydroxyl group at the 2'''-position. It is naturally produced by the filamentous bacterium Streptomyces sp. K818. Preliminary studies have indicated its potential as an anti-tumor agent, capable of prolonging the survival period of mice with Ehrlich cancer cells.

Streptomyces is a genus of Gram-positive bacteria renowned for its ability to produce a wide array of secondary metabolites with diverse biological activities, including a majority of clinically used antibiotics. These soil-dwelling microorganisms undergo a complex life cycle involving the formation of a mycelial network and spore production. Their genetic capacity for producing complex molecules makes them a focal point for natural product discovery and metabolic engineering.

Biosynthesis of Chlorothricin: A Model for this compound

While the specific biosynthetic gene cluster for this compound in Streptomyces sp. K818 has not been detailed in publicly available literature, the biosynthesis of its close analog, chlorothricin, in Streptomyces antibioticus is well-characterized and serves as an excellent predictive model.

The biosynthesis of chlorothricin is orchestrated by a Type I polyketide synthase (PKS) system. The core structure is assembled from acetate and propionate units. The biosynthetic gene cluster for chlorothricin spans approximately 122 kb and contains genes encoding the PKS machinery, tailoring enzymes, and regulatory proteins.

A key feature of the chlorothricin biosynthetic pathway is the involvement of several regulatory genes, most notably chlF1 and chlF2. These genes play a crucial role in controlling the expression of the biosynthetic genes.

-

ChlF1 : This TetR-family transcriptional regulator acts as a bifunctional protein. It represses the transcription of itself, chlG (a transporter gene), and chlK (a thioesterase gene), while activating the transcription of chlJ (an acyl-CoA carboxyl transferase gene). The binding of chlorothricin and its intermediates to ChlF1 can modulate its regulatory activity.

-

ChlF2 : This protein belongs to the Streptomyces antibiotic regulatory protein (SARP) family. Overexpression of chlF2, along with the type II thioesterase gene chlK, has been shown to significantly increase the production of chlorothricin by up to 840% in S. antibioticus.

The final step in the biosynthesis of this compound, which differentiates it from chlorothricin, is a hydroxylation reaction. This is likely catalyzed by a specific hydroxylase or monooxygenase enzyme encoded within the biosynthetic gene cluster of Streptomyces sp. K818.

Signaling Pathway for Chlorothricin Biosynthesis Regulation

The following diagram illustrates the regulatory network of chlorothricin biosynthesis, which is a probable model for the regulation of this compound production.

Caption: Regulatory cascade for chlorothricin biosynthesis.

Quantitative Data

Specific quantitative data for the production of this compound by Streptomyces sp. K818, such as fermentation titer and yield, are not available in the reviewed literature. For the related compound, chlorothricin, production can be significantly enhanced through genetic engineering. For instance, co-expression of chlF2 and chlK in S. antibioticus resulted in an 840% increase in production.

Experimental Protocols

The following protocols are generalized for the cultivation of Streptomyces and the isolation of polyketide antibiotics. These should be adapted and optimized for the specific strain Streptomyces sp. K818 and the target compound this compound.

Culture and Fermentation of Streptomyces sp. K818

Objective: To cultivate Streptomyces sp. K818 for the production of this compound.

Materials:

-

Streptomyces sp. K818 culture

-

Seed medium (e.g., Tryptic Soy Broth or ISP2 medium)

-

Production medium (e.g., a complex medium containing glucose, soybean meal, and mineral salts)

-

Shake flasks

-

Incubator shaker

Protocol:

-

Inoculum Preparation: Inoculate a loopful of Streptomyces sp. K818 from a slant into a flask containing the seed medium. Incubate at 28-30°C with shaking at 200-250 rpm for 2-3 days until good growth is observed.

-

Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).

-

Fermentation: Incubate the production culture at 28-30°C with shaking at 200-250 rpm for 7-10 days.

-

Monitoring: Monitor the fermentation for growth (mycelial dry weight) and pH. Production of secondary metabolites often commences during the stationary phase of growth.

Extraction of this compound

Objective: To extract this compound from the fermentation broth.

Materials:

-

Fermentation broth of Streptomyces sp. K818

-

Ethyl acetate or other suitable organic solvent

-

Centrifuge

-

Rotary evaporator

Protocol:

-

Harvesting: At the end of the fermentation, harvest the broth and separate the mycelia from the supernatant by centrifugation.

-

Extraction: Extract the mycelial cake and the supernatant separately with an equal volume of ethyl acetate. Repeat the extraction 2-3 times.

-

Concentration: Pool the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of this compound

Objective: To purify this compound from the crude extract.

Materials:

-

Crude extract

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol gradients)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

Protocol:

-

Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography. Elute with a gradient of increasing polarity (e.g., from hexane to ethyl acetate to methanol).

-

Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

-

HPLC Purification: Pool the enriched fractions and subject them to further purification by preparative HPLC to obtain the pure compound.

Experimental Workflow

The following diagram outlines the general workflow for the production and isolation of this compound.

Caption: General workflow for production and isolation.

Conclusion and Future Perspectives

This compound from Streptomyces sp. K818 represents a promising natural product with potential therapeutic applications. While specific details regarding its biosynthesis and production in its native host are currently limited, the well-characterized pathways of related compounds like chlorothricin provide a solid foundation for future research. Further investigation into the genomics of Streptomyces sp. K818 is warranted to identify the this compound biosynthetic gene cluster and the specific hydroxylase responsible for its unique structure. Such knowledge would enable the application of synthetic biology and metabolic engineering strategies to improve production titers and generate novel analogs with enhanced therapeutic properties. The development of optimized fermentation and purification protocols will also be crucial for advancing the preclinical and clinical evaluation of this intriguing molecule.

The Biosynthesis of 2'''-Hydroxychlorothricin: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorothricin and its hydroxylated derivative, 2'''-hydroxychlorothricin, are complex spirotetronate macrolide antibiotics produced by Streptomyces antibioticus. These natural products have garnered significant interest due to their potent biological activities, including the inhibition of pyruvate carboxylase. Understanding their intricate biosynthetic pathway is crucial for harnessing their therapeutic potential and for engineering novel analogues with improved pharmacological properties. This technical guide provides an in-depth overview of the biosynthesis of this compound, consolidating current knowledge on the genetic machinery, enzymatic transformations, and regulatory networks. We present a putative final hydroxylation step to yield the target compound, summarize key quantitative data, provide reconstructed experimental protocols for pivotal assays, and visualize the complex biochemical processes through detailed diagrams.

Introduction

The spirotetronate family of natural products is characterized by a unique pentacyclic aglycone, featuring a trans-decalin system fused to a tetronic acid moiety via a spiroketal linkage. Chlorothricin, a prominent member of this family, is further decorated with a disaccharide chain and a modified 6-methylsalicylic acid (6-MSA) unit. The biosynthesis of this complex molecule is orchestrated by a large biosynthetic gene cluster (BGC) in Streptomyces antibioticus DSM 40725. This guide focuses on the enzymatic cascade leading to the formation of chlorothricin and proposes the final tailoring step, a hydroxylation reaction, that yields this compound.

The Chlorothricin Biosynthetic Gene Cluster (BGC)

The biosynthesis of chlorothricin is encoded by a 112 kb gene cluster (GenBank accession DQ116941.2) in Streptomyces antibioticus.[1][2] This cluster, designated as chl, contains 35 open reading frames (ORFs) that code for the enzymes responsible for the synthesis of the polyketide backbone, the deoxysugar moieties, the 6-MSA unit, and the regulatory proteins that control the expression of the biosynthetic genes.

Key Components of the chl Gene Cluster:

-

Polyketide Synthases (PKS): A set of type I PKS enzymes (ChlA1-A6) are responsible for assembling the macrolactone backbone. Another iterative type I PKS, ChlB1, synthesizes the 6-methylsalicylic acid moiety.[3]

-

Deoxysugar Biosynthesis Genes: A subset of genes (e.g., chlC and chlD series) are dedicated to the synthesis of the D-olivose sugar units.

-

Tailoring Enzymes: The cluster encodes a variety of tailoring enzymes, including methyltransferases, a halogenase, glycosyltransferases, and oxidoreductases, which modify the initial polyketide structures. Notably, the cluster contains a gene annotated as a cytochrome P450 hydroxylase , which is the prime candidate for the final 2'''-hydroxylation of chlorothricin.[2]

-

Regulatory Genes: The expression of the chl cluster is controlled by regulatory proteins, including the TetR-family regulators ChlF1 and the SARP-family activator ChlF2.[2]

The Biosynthetic Pathway

The biosynthesis of this compound can be conceptually divided into four main stages:

-

Formation of the Chlorothricolide Aglycone.

-

Synthesis of the D-olivose and modified 6-MSA moieties.

-

Assembly and glycosylation to form Chlorothricin.

-

Putative final hydroxylation to yield this compound.

Stage 1: Assembly of the Chlorothricolide Core

The formation of the characteristic spirotetronate aglycone, chlorothricolide, is a complex process initiated by the type I PKS system (ChlA1-A6). The assembly is proposed to involve two intramolecular Diels-Alder reactions to form the decalin and spirotetronate ring systems. A subsequent Baeyer-Villiger oxidation, catalyzed by one of the ChlE enzymes (ChlE1-3), introduces the oxygen atom into the macrolactone ring.[3]

Stage 2: Synthesis of Precursor Moieties

Parallel to the aglycone formation, the other building blocks are synthesized:

-

D-olivose: A series of enzymes encoded within the chlC and chlD gene sets catalyze the conversion of glucose-1-phosphate into dTDP-D-olivose.

-

2-methoxy-5-chloro-6-methylsalicylic acid: The iterative type I PKS, ChlB1, synthesizes 6-methylsalicylic acid (6-MSA). This is followed by tailoring reactions including methylation by a methyltransferase (ChlB5) and chlorination by a halogenase (ChlB4).[4]

Stage 3: Glycosylation and Acylation to form Chlorothricin

Once the chlorothricolide aglycone and the precursor moieties are synthesized, a series of glycosyltransferases attach the two D-olivose units to the aglycone. Subsequently, an acyltransferase (ChlB6) attaches the 2-methoxy-5-chloro-6-methylsalicylic acid moiety to the disaccharide chain, completing the synthesis of chlorothricin.[3]

Stage 4: Proposed Hydroxylation to this compound

The final step in the biosynthesis of this compound is the hydroxylation of the second D-olivose sugar moiety at the 2''' position. While this step has not been experimentally verified, bioinformatic analysis of the chl gene cluster points towards a cytochrome P450 hydroxylase as the responsible enzyme.[2] These enzymes are well-known for catalyzing regio- and stereospecific hydroxylation reactions in the late stages of natural product biosynthesis.

The proposed reaction is as follows: Chlorothricin + NADPH + H+ + O2 -> this compound + NADP+ + H2O

This final modification likely contributes to the modulation of the biological activity of the parent compound.

Quantitative Data

While comprehensive kinetic data for all enzymes in the pathway are not available, several studies have provided quantitative insights into the regulation and production of chlorothricin.

| Parameter | Value | Context |

| Regulatory Binding | ChlF1 (TetR-family regulator) | |

| Kd (ChlF1 to chlJ promoter) | ~102-140 nM | The dissociation constant indicates a strong binding of the ChlF1 repressor to the promoter region of the chlJ gene, which is involved in precursor supply.[2] |

| Fermentation Yield | Genetic Engineering of S. antibioticus | |

| Chlorothricin Production Increase | 840% increase over wild-type | Co-expression of the activator ChlF2 and the type II thioesterase ChlK in S. antibioticus led to a significant increase in chlorothricin production.[4] |

| Chlorothricin Production Increase | 41% further increase | Over-expression of the halogenase ChlB4 in the ChlF2 over-expressing strain, supplemented with NaCl, further boosted the conversion of deschloro-chlorothricin to chlorothricin.[4] |

Experimental Protocols

The following are reconstructed protocols for key experiments based on published methodologies. These should be adapted and optimized for specific laboratory conditions.

Gene Inactivation in S. antibioticus

This protocol describes the replacement of a target gene with an antibiotic resistance cassette via homologous recombination.

Materials:

-

S. antibioticus DSM 40725

-

E. coli ET12567/pUZ8002 (for conjugation)

-

pKC1139-based gene disruption plasmid containing the target gene flanking regions and an apramycin resistance cassette.

-

MS agar, YEME medium, appropriate antibiotics (apramycin, kanamycin, etc.).

Procedure:

-

Plasmid Construction: Amplify ~1.5-2.0 kb regions flanking the target gene from S. antibioticus genomic DNA. Clone these fragments on either side of an apramycin resistance cassette in the pKC1139 vector.

-

Conjugation: Transform the final plasmid into E. coli ET12567/pUZ8002. Grow the E. coli donor and S. antibioticus recipient strains to mid-log phase. Mix the cultures and plate on MS agar. Incubate at 30°C for 16-20 hours.

-

Selection of Exconjugants: Overlay the plates with apramycin and nalidixic acid. Incubate until colonies appear.

-

Selection of Double Crossovers: Streak single colonies on MS agar without apramycin to allow for the second crossover event. Replicate plate onto MS agar with and without apramycin to identify apramycin-sensitive colonies.

-

Verification: Confirm the gene replacement in apramycin-sensitive colonies by PCR using primers flanking the target gene.

HPLC Analysis of Chlorothricin and Derivatives

This protocol is for the extraction and quantification of chlorothricin and its derivatives from S. antibioticus cultures.

Materials:

-

S. antibioticus culture broth

-

Methanol, Ethyl acetate

-

HPLC system with a C18 reverse-phase column (e.g., Agilent Zorbax SB-C18, 4.6 x 250 mm, 5 µm).

-

Mobile phase: Acetonitrile and water with 0.1% formic acid.

-

Chlorothricin standard.

Procedure:

-

Extraction: Centrifuge the culture broth to separate the mycelium and supernatant. Extract the mycelium with methanol and the supernatant with ethyl acetate. Combine the extracts and evaporate to dryness.

-

Sample Preparation: Resuspend the dried extract in a known volume of methanol and filter through a 0.22 µm syringe filter.

-

HPLC Analysis: Inject the sample onto the C18 column. Elute with a gradient of acetonitrile in water (e.g., 10% to 90% acetonitrile over 30 minutes). Monitor the absorbance at 222 nm.

-

Quantification: Compare the peak area of chlorothricin in the sample to a standard curve generated with known concentrations of a purified chlorothricin standard.

Visualizations

Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

Regulatory Control by ChlF1 and ChlF2

Caption: Simplified regulatory network of chlorothricin biosynthesis.

Conclusion and Future Perspectives

The biosynthetic pathway of chlorothricin is a testament to the complex and elegant chemistry performed by microorganisms. While the major steps leading to the formation of chlorothricin have been elucidated, the final conversion to this compound remains to be experimentally confirmed. Future work should focus on the characterization of the putative cytochrome P450 hydroxylase to definitively establish its role in the pathway. Furthermore, detailed kinetic analysis of the key enzymes will be invaluable for metabolic engineering efforts aimed at improving the yield of these potent antibiotics and generating novel derivatives for drug discovery programs. The knowledge consolidated in this guide serves as a foundation for these future endeavors, paving the way for the development of next-generation spirotetronate-based therapeutics.

References

- 1. Genetic characterization of the chlorothricin gene cluster as a model for spirotetronate antibiotic biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Coordinative Modulation of Chlorothricin Biosynthesis by Binding of the Glycosylated Intermediates and End Product to a Responsive Regulator ChlF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Co-expression of a SARP Family Activator ChlF2 and a Type II Thioesterase ChlK Led to High Production of Chlorothricin in Streptomyces antibioticus DSM 40725 - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of 2'''-Hydroxychlorothricin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'''-Hydroxychlorothricin is a polyketide antibiotic belonging to the spirotetronate family, a class of natural products known for their diverse and potent biological activities. Isolated from Streptomyces sp. K818, this compound has demonstrated notable anti-tumor properties.[1][2] This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its anti-tumor effects and inferred mechanisms of action based on the well-characterized activities of its parent compound, chlorothricin. Detailed experimental protocols and conceptual diagrams are provided to facilitate further research and drug development efforts.

Introduction

The spirotetronate antibiotics, with chlorothricin as a prominent member, have garnered significant interest in the scientific community due to their complex molecular architecture and broad spectrum of biological activities. These compounds are known to exhibit antibacterial, antifungal, and potent anti-tumor properties.[1] this compound, a hydroxylated derivative of chlorothricin, has been specifically identified for its anti-tumor potential, demonstrating the ability to prolong the survival of mice bearing Ehrlich ascites carcinoma.[1][2] This guide will synthesize the available data on this compound and provide a framework for its further investigation.

Known Biological Activity of this compound

Anti-tumor Activity

-

In vivo Efficacy: this compound has been shown to prolong the survival period of ICR mice inoculated with Ehrlich ascites carcinoma (EAC) cells.[1][2] The EAC model is a widely used tool for screening potential anti-cancer agents, and the positive results for this compound underscore its potential as a therapeutic candidate.

Inferred Mechanism of Action: Inhibition of Key Metabolic Enzymes

The mechanism of action for this compound has not been explicitly elucidated. However, based on the well-documented activities of its parent compound, chlorothricin, it is highly probable that its biological effects are mediated through the inhibition of key enzymes in central metabolism: pyruvate carboxylase (PC) and malate dehydrogenase (MDH).

Inhibition of Pyruvate Carboxylase (PC)

Pyruvate carboxylase is a crucial enzyme in gluconeogenesis and anaplerosis, catalyzing the ATP-dependent carboxylation of pyruvate to oxaloacetate. The inhibition of PC can disrupt cellular metabolism, particularly in cancer cells that often exhibit altered metabolic pathways. Chlorothricin is a known inhibitor of PC.

Inhibition of Malate Dehydrogenase (MDH)

Malate dehydrogenase is a key enzyme in the citric acid cycle that catalyzes the reversible oxidation of malate to oxaloacetate. Inhibition of MDH can disrupt the TCA cycle, leading to reduced energy production and cellular dysfunction.

Quantitative Data

Specific quantitative data for this compound is not available in the reviewed literature. The following table summarizes the known information.

| Compound | Activity | Model System | Quantitative Data | Reference |

| This compound | Anti-tumor | Ehrlich Ascites Carcinoma (mice) | Prolongs survival | [1][2] |

Experimental Protocols

The following are detailed, representative protocols for the key experiments relevant to the study of this compound's biological activity.

In Vivo Anti-tumor Activity: Ehrlich Ascites Carcinoma (EAC) Model

This protocol describes a general procedure for evaluating the anti-tumor activity of a compound using the EAC mouse model.

Objective: To determine the effect of this compound on the survival of mice bearing Ehrlich ascites carcinoma.

Materials:

-

Female ICR mice (6-8 weeks old)

-

Ehrlich ascites carcinoma cells

-

This compound

-

Sterile phosphate-buffered saline (PBS)

-

Trypan blue solution (0.4%)

-

Hemocytometer

-

Syringes and needles (26-gauge)

-

Animal housing facilities

Procedure:

-

EAC Cell Propagation: Maintain EAC cells by intraperitoneal passage in mice. Harvest ascitic fluid from a tumor-bearing mouse 7-10 days after inoculation.

-

Cell Viability and Count: Determine the viability of the EAC cells using the trypan blue exclusion method. Count the viable cells using a hemocytometer.

-

Tumor Inoculation: Dilute the EAC cell suspension with sterile PBS to the desired concentration (e.g., 2 x 10^6 cells/0.1 mL). Inoculate each mouse intraperitoneally with 0.1 mL of the cell suspension.

-

Treatment: Randomly divide the mice into control and treatment groups (n=10 per group).

-

Control Group: Administer the vehicle (e.g., sterile PBS or a suitable solvent) intraperitoneally daily for a specified period (e.g., 10 days), starting 24 hours after tumor inoculation.

-

Treatment Group: Administer this compound at various doses (e.g., 1, 5, 10 mg/kg body weight) intraperitoneally daily for the same period.

-

-

Monitoring: Monitor the mice daily for changes in body weight, general health, and survival.

-

Data Analysis: Record the date of death for each mouse and calculate the mean survival time (MST) and the percentage increase in lifespan (%ILS) for each group using the following formulas:

-

MST = (Sum of survival time of each mouse in a group) / (Total number of mice in that group)

-

%ILS = [(MST of treated group - MST of control group) / MST of control group] x 100

-

-

Statistical analysis (e.g., Kaplan-Meier survival curves and log-rank test) should be performed to determine the significance of the observed differences.

In Vitro Enzyme Inhibition Assay: Pyruvate Carboxylase

This protocol provides a general method for assessing the inhibitory activity of a compound against pyruvate carboxylase.

Objective: To determine the inhibitory effect of this compound on the activity of pyruvate carboxylase.

Materials:

-

Purified pyruvate carboxylase

-

This compound

-

Tris-HCl buffer (pH 8.0)

-

ATP

-

MgCl2

-

Sodium pyruvate

-

Sodium bicarbonate (containing ¹⁴C-bicarbonate)

-

Malate dehydrogenase (coupling enzyme)

-

NADH

-

Spectrophotometer or liquid scintillation counter

Procedure (Coupled Spectrophotometric Assay):

-

Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl2, sodium pyruvate, NADH, and malate dehydrogenase in a cuvette.

-

Add varying concentrations of this compound to the reaction mixture. Include a control with no inhibitor.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding pyruvate carboxylase.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the activity of pyruvate carboxylase.

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.

Procedure (Radiometric Assay):

-

Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl2, sodium pyruvate, and ¹⁴C-bicarbonate.

-

Add varying concentrations of this compound to the reaction mixture. Include a control with no inhibitor.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding pyruvate carboxylase.

-

After a defined time, stop the reaction by adding acid (e.g., perchloric acid).

-

Remove the unreacted ¹⁴C-bicarbonate by bubbling with CO2 or by acidification and drying.

-

Measure the radioactivity of the acid-stable product (oxaloacetate) using a liquid scintillation counter.

-

Calculate the enzyme activity and determine the IC50 value.

In Vitro Enzyme Inhibition Assay: Malate Dehydrogenase

This protocol outlines a general method for assessing the inhibitory activity of a compound against malate dehydrogenase.

Objective: To determine the inhibitory effect of this compound on the activity of malate dehydrogenase.

Materials:

-

Purified malate dehydrogenase

-

This compound

-

Phosphate buffer (pH 7.5)

-

Oxaloacetate

-

NADH

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a cuvette containing phosphate buffer and NADH.

-

Add varying concentrations of this compound to the reaction mixture. Include a control with no inhibitor.

-

Pre-incubate the mixture at 25°C for 5 minutes.

-

Initiate the reaction by adding oxaloacetate.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.

Visualizations

The following diagrams illustrate the inferred mechanisms of action and a hypothetical experimental workflow for the characterization of this compound.

References

The Anti-Tumor Potential of Spirotetronate Polyketides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirotetronate polyketides are a class of natural products primarily isolated from actinomycetes that have garnered significant attention for their potent and diverse biological activities, including remarkable anti-tumor properties.[1][2][3][4] These complex molecules are structurally characterized by a distinctive spirotetronate motif embedded within a macrocyclic core, often adorned with various deoxyoligosaccharides that contribute to their structural complexity and biological function.[1][4] This technical guide provides an in-depth overview of the anti-tumor properties of key spirotetronate polyketides, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate their therapeutic potential.

Key Spirotetronate Polyketides with Anti-Tumor Activity

A growing number of spirotetronate polyketides have demonstrated significant cytotoxic and anti-proliferative effects against a range of cancer cell lines. This section details the activities of some of the most well-studied compounds.

Chlorothricin and its Analogs

Chlorothricin was one of the first spirotetronate polyketides to be discovered and has shown anti-tumor activity.[4][5] While the anti-cancer properties of chlorothricin itself have not been extensively investigated, its derivative, C-31 hydroxychlorothricin, exhibited anti-tumor activity against implanted Ehrlich carcinoma cells in mice.[2][4] Both chlorothricin (CHL) and its deschloro analog (des-CHL) have shown inhibitory activity against various cancer cell lines.[5]

Tetrocarcin A

Tetrocarcin A is a potent anti-tumor antibiotic that induces apoptosis in human breast cancer cells.[1] Its mechanism of action is linked to the inactivation of the PI3K/Akt signaling pathway, a critical mediator of cell survival and proliferation.[1]

Versipelostatin

Versipelostatin is a unique spirotetronate that acts as a down-regulator of the 78-kilodalton glucose-regulated protein (GRP78), a key molecular chaperone in the endoplasmic reticulum (ER).[6][7] By inhibiting GRP78 expression, versipelostatin can induce robust cell death in cancer cells under stress conditions, such as glucose deprivation.[6]

Abyssomicins

The abyssomicin family, particularly abyssomicin C and its atropisomer, exhibit moderate anti-tumor activity against various human tumor cell lines.[8][9] Their primary mechanism of action is the inhibition of para-aminobenzoic acid (pABA) biosynthesis, a pathway essential for folate synthesis and, consequently, DNA replication.[2]

Lobophorins

Lobophorins are a class of spirotetronates that have demonstrated cytotoxicity against various cancer cell lines.[10][11] Their anti-tumor activity is associated with the induction of the Unfolded Protein Response (UPR), a cellular stress response that can lead to apoptosis when prolonged.

Maklamicin

Maklamicin is a spirotetronate polyketide that has shown potent antimicrobial activity and cytotoxicity against cancer cells.[12]

Spirohexenolide A

Spirohexenolide A exerts its cytostatic activity by targeting the human macrophage migration inhibitory factor (hMIF), a pro-inflammatory cytokine implicated in tumor growth and progression.[2][3][13][14] This interaction leads to a reduction in the phosphorylation of Akt, a key component of the PI3K/Akt signaling pathway.[2]

Okilactomycin

Okilactomycin has demonstrated potent anti-tumor activity against Ehrlich ascites carcinoma in vivo and in vitro activity against leukemia cells.[2]

Quantitative Data on Anti-Tumor Activity

The following tables summarize the in vitro cytotoxic activities of various spirotetronate polyketides against a range of cancer cell lines, presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.

Table 1: Cytotoxicity of Chlorothricin (CHL) and Deschloro-chlorothricin (des-CHL) [5]

| Compound | Cell Line | Cell Type | IC50 (µM) |

| CHL | A549 | Human lung carcinoma | 22.5 |

| CHL | Calu-3 | Human lung adenocarcinoma | 181.3 |

| CHL | HepG2 | Human hepatocellular carcinoma | Not specified |

| CHL | MCF-7 | Human breast adenocarcinoma | Not specified |

| des-CHL | A549 | Human lung carcinoma | Not specified |

| des-CHL | Calu-3 | Human lung adenocarcinoma | Not specified |

| des-CHL | HepG2 | Human hepatocellular carcinoma | Not specified |

| des-CHL | MCF-7 | Human breast adenocarcinoma | Not specified |

Table 2: Cytotoxicity of Atrop-abyssomicin C [9]

| Compound | Cell Line | Cell Type | GI50 (µg/mL) |

| Atrop-abyssomicin C | HM02 | Gastric adenocarcinoma | 7.9 |

| Atrop-abyssomicin C | Hep G2 | Hepatocellular carcinoma | 1.5 |

| Atrop-abyssomicin C | MCF7 | Breast carcinoma | 6.1 |

Table 3: Cytotoxicity of Versipelostatins [4]

| Compound | Assay | IC50 (µM) |

| Versipelostatin A | GRP78 expression inhibition | Low micromolar |

| Versipelostatin E | GRP78 expression inhibition | Low micromolar |

| Versipelostatin F | GRP78 expression inhibition | 0.3 |

Table 4: Cytotoxicity of Okilactomycin [2]

| Compound | Cell Line | Cell Type | IC50 (nM) |

| Okilactomycin | P388 | Murine leukemia | 89 |

| Okilactomycin | L1210 | Murine leukemia | 216 |

Signaling Pathways and Mechanisms of Action

Spirotetronate polyketides exert their anti-tumor effects through various mechanisms, often by targeting key signaling pathways involved in cancer cell proliferation, survival, and stress response.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, survival, and metabolism, and its aberrant activation is common in many cancers.[1] Several spirotetronate polyketides, including tetrocarcin A and spirohexenolide A, have been shown to inhibit this pathway.[1][2]

-

Tetrocarcin A: Induces apoptosis in breast cancer cells by decreasing the phosphorylation of Akt, PDK1, and PTEN, without affecting the expression levels of these proteins or members of the Bcl-2 family.[1]

-

Spirohexenolide A: Targets hMIF, which in turn reduces the hMIF-induced phosphorylation of Akt.[2]

Unfolded Protein Response (UPR)

The UPR is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the ER.[15] While initially pro-survival, chronic UPR activation can trigger apoptosis. Lobophorins and versipelostatin modulate the UPR.

-

Versipelostatin: Down-regulates the expression of GRP78, a master regulator of the UPR, leading to apoptosis in stressed cancer cells.[6]

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of the anti-tumor properties of spirotetronate polyketides.

Isolation and Purification of Spirotetronate Polyketides

Source: Typically isolated from the fermentation broth of Streptomyces or other actinomycete species.[10][16][17]

General Workflow:

-

Fermentation: Large-scale cultivation of the producing microbial strain in a suitable liquid medium.[10]

-

Extraction: The culture broth is typically extracted with an organic solvent such as ethyl acetate or methanol to obtain a crude extract.[16]

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to isolate the individual compounds. This often includes:

-

Structure Elucidation: The chemical structure of the purified compounds is determined using spectroscopic methods, including:

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the anti-proliferative and cytotoxic effects of spirotetronate polyketides on cancer cells.

MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide))

-

Principle: Measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol Outline:

-

Seed cancer cells in a 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of the spirotetronate polyketide for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[18]

-

Cytotoxicity Assay

-

Principle: Measures the extent of cell death induced by a compound. This can be assessed by various methods, including the release of intracellular enzymes (e.g., lactate dehydrogenase, LDH) from damaged cells or the use of fluorescent dyes that differentiate between live and dead cells.

-

Protocol Outline (Flow Cytometry-based):

-

Culture and treat cancer cells with the spirotetronate polyketide.

-

Harvest the cells and wash with a suitable buffer (e.g., PBS).

-

Stain the cells with a viability dye (e.g., propidium iodide) that only enters cells with compromised membranes.

-

Analyze the stained cells using a flow cytometer to quantify the percentage of dead cells.[19]

-

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is a key technique to investigate the effect of spirotetronate polyketides on the expression and phosphorylation status of proteins within specific signaling pathways.

-

Principle: Separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.

-

Protocol Outline (for PI3K/Akt Pathway):

-

Treat cancer cells with the spirotetronate polyketide for a defined period.

-

Lyse the cells to extract total protein and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., total Akt, phospho-Akt, total PDK1, phospho-PDK1).[1]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

-

hMIF Inhibition Assay

This assay is used to determine if a compound directly interacts with and inhibits the activity of the human macrophage migration inhibitory factor (hMIF).

-

Principle: Can be assessed through various methods, including isothermal titration calorimetry (ITC) to measure binding affinity or by observing the inhibition of hMIF-induced cellular effects.

-

Protocol Outline (hMIF-induced Akt phosphorylation):

-

Culture cells that respond to hMIF (e.g., NIH/3T3 fibroblasts).

-

Treat the cells with the spirotetronate polyketide (e.g., spirohexenolide A) with or without the addition of recombinant hMIF.

-

After incubation, lyse the cells and perform a Western blot analysis for phospho-Akt and total Akt to determine if the compound can block the hMIF-induced increase in Akt phosphorylation.[2]

-

Conclusion

Spirotetronate polyketides represent a promising class of natural products with significant potential for the development of novel anti-cancer therapeutics. Their diverse chemical structures and varied mechanisms of action, which include the modulation of critical signaling pathways like PI3K/Akt and the UPR, offer multiple avenues for therapeutic intervention. The data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the anti-tumor properties of these fascinating molecules. Continued investigation into their structure-activity relationships, mechanisms of action, and in vivo efficacy is warranted to translate their therapeutic promise into clinical applications.

References

- 1. Apoptosis and inactivation of the PI3-kinase pathway by tetrocarcin A in breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Spirohexenolide A Targets Human Macrophage Migration Inhibitory Factor (hMIF) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spirohexenolide A targets human macrophage migration inhibitory factor (hMIF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Spirotetronate Polyketides as Leads in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Co-expression of a SARP Family Activator ChlF2 and a Type II Thioesterase ChlK Led to High Production of Chlorothricin in Streptomyces antibioticus DSM 40725 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Relative and absolute configuration of versipelostatin, a down-regulator of molecular chaperone GRP78 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tus.elsevierpure.com [tus.elsevierpure.com]

- 8. Total synthesis and biological evaluation of (−)-atrop–abyssomicin C - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. The Isolation and Structure Elucidation of Spirotetronate Lobophorins A, B, and H8 from Streptomyces sp. CB09030 and Their Biosynthetic Gene Cluster [mdpi.com]

- 11. The Isolation and Structure Elucidation of Spirotetronate Lobophorins A, B, and H8 from Streptomyces sp. CB09030 and Their Biosynthetic Gene Cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Methods for studying ER stress and UPR markers in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Isolation and characterization of polyketide drug molecule from Streptomyces species with antimicrobial activity against clinical pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antibacterial Spirotetronate Polyketides from an Actinomadura sp. Strain A30804 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Cytotoxicity Assay Protocol [protocols.io]

An In-depth Technical Guide to Chlorothricin and its Analogs: From Biosynthesis to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorothricin, a spirotetronate macrolide antibiotic produced by Streptomyces antibioticus, has garnered significant attention in the scientific community for its diverse biological activities.[1][2][3] First identified for its antibacterial properties, subsequent research has unveiled its potent inhibitory effects on key metabolic enzymes, such as pyruvate carboxylase, and potential as an anticancer agent.[3][4] This technical guide provides a comprehensive literature review of chlorothricin and its analogs, focusing on their mechanism of action, biosynthesis, and therapeutic applications. We present a compilation of quantitative biological data, detailed experimental protocols, and visual representations of relevant pathways and workflows to serve as a valuable resource for researchers in the fields of natural product chemistry, drug discovery, and molecular biology.

Biological Activity and Mechanism of Action

The primary mechanism of action of chlorothricin is the inhibition of pyruvate carboxylase (PC), a crucial enzyme in gluconeogenesis and the replenishment of the tricarboxylic acid (TCA) cycle.[5][6] This inhibition disrupts central carbon metabolism in target organisms. The antibacterial activity of chlorothricin and its analogs is attributed to this enzymatic inhibition.[7]

Quantitative Data on Biological Activity

The biological activities of chlorothricin and its analogs have been quantified through various assays. The following tables summarize the available data on their inhibitory effects on pyruvate carboxylase and their antibacterial activity.

Table 1: Inhibition of Pyruvate Carboxylase by Chlorothricin

| Source of Pyruvate Carboxylase | IC50 (mM) | Reference |

| Rat Liver | 0.26 | [5] |

| Chicken Liver | 0.12 | [5] |

| Azotobacter vinelandii | 0.5 | [5] |

| Bacillus stearothermophilus | 0.173 (Ki) | [5] |

Table 2: Minimum Inhibitory Concentration (MIC) of Chlorothricin and its Analogs against Gram-Positive Bacteria

| Compound | Bacillus subtilis (µg/mL) | Bacillus cereus (µg/mL) | Staphylococcus aureus (µg/mL) | Reference |

| Chlorothricin (CHL) | 31.25 | 31.25 | 31.25 | [2] |

| Deschloro-chlorothricin (des-CHL) | 62.5 | 62.5 | >100 | [2] |

| Demethylsalicyloyl-chlorothricin (DM-CHL) | Active (inhibition zone observed) | Not Reported | Not Reported | [7] |

| Chlorothricolide | Inactive | Not Reported | Not Reported | [7] |

Structure-Activity Relationship (SAR)

The biological activity of chlorothricin analogs is significantly influenced by their chemical structure. Studies on biosynthetic intermediates have revealed key structural features necessary for their antibacterial effects. The glycosylation of the spirotetronate macrolide skeleton is crucial for both antibacterial activity and for the molecule's ability to act as a signaling molecule in its own biosynthesis.[7] Specifically, analogs containing deoxysugar moieties, such as chlorothricin, deschloro-chlorothricin, and demethylsalicyloyl-chlorothricin, exhibit antibacterial activity, while the aglycone, chlorothricolide, is inactive.[7] Furthermore, the chlorination of the methylsalicylic acid moiety appears to enhance antibacterial potency, as evidenced by the lower MIC values of chlorothricin compared to deschloro-chlorothricin.[2]

Biosynthesis and Regulation

The biosynthesis of chlorothricin is a complex process involving a large gene cluster in Streptomyces antibioticus.[4][8] The biosynthetic pathway involves the assembly of the polyketide backbone, glycosylation, and tailoring reactions. The regulation of this pathway is tightly controlled by pathway-specific regulators, such as ChlF1 and ChlF2.[2][3][7]

Signaling Pathway for Chlorothricin Biosynthesis Regulation

The TetR family regulator ChlF1 plays a dual role in regulating chlorothricin biosynthesis. It represses the transcription of several genes in the cluster while activating at least one key gene.[7] Interestingly, chlorothricin and its glycosylated intermediates act as signaling molecules that can modulate the DNA-binding activity of ChlF1, creating a feedback loop in the regulation of their own production.[7]

Caption: Regulatory feedback loop in chlorothricin biosynthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of chlorothricin and its analogs.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from established methods for determining the antibacterial susceptibility of compounds.[2]

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus)

-

Chlorothricin or analog solution (stock solution in DMSO)

-

Spectrophotometer

Procedure:

-

Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C with shaking. Dilute the overnight culture in fresh MHB to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: Prepare a serial two-fold dilution of the chlorothricin compound in MHB in a 96-well plate. The final volume in each well should be 100 µL. Include a positive control (bacteria with no compound) and a negative control (MHB only). The final DMSO concentration should not exceed 1%.

-

Inoculation: Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Pyruvate Carboxylase Inhibition Assay

This protocol is based on the spectrophotometric measurement of oxaloacetate formation.[5][6]

Materials:

-

Purified pyruvate carboxylase

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 50 mM KHCO3)

-

Pyruvate

-

ATP

-

Acetyl-CoA (activator)

-

Malate dehydrogenase (coupling enzyme)

-

NADH

-

Chlorothricin or analog solution (in DMSO)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing assay buffer, pyruvate, ATP, acetyl-CoA, malate dehydrogenase, and NADH.

-

Inhibitor Addition: Add the desired concentration of the chlorothricin compound or DMSO (for control) to the reaction mixture and pre-incubate for a few minutes at the desired temperature (e.g., 30°C).

-

Initiation of Reaction: Initiate the reaction by adding purified pyruvate carboxylase.

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the activity of pyruvate carboxylase.

-

IC50 Calculation: Perform the assay with a range of inhibitor concentrations. The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Cytotoxicity Assay (MTT Assay)

This is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa)

-

Complete cell culture medium

-

96-well cell culture plates

-

Chlorothricin or analog solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the chlorothricin compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Experimental and Logical Workflows in Chlorothricin Research

Visualizing workflows can aid in the planning and execution of research projects. The following diagrams, in DOT language, illustrate common workflows in the study of chlorothricin and its analogs.

Workflow for Screening and Identification of Bioactive Analogs

Caption: A typical workflow for identifying lead chlorothricin analogs.

Logical Relationship for Structure-Activity Relationship (SAR) Analysis

Caption: Key structural features influencing the biological activity of chlorothricin analogs.

Conclusion

Chlorothricin and its analogs represent a promising class of natural products with significant therapeutic potential. Their unique mode of action, targeting a key metabolic enzyme, makes them attractive candidates for the development of novel antibacterial and anticancer agents. This technical guide has provided a comprehensive overview of the current state of knowledge on these fascinating molecules, from their biosynthesis and regulation to their biological activities and structure-activity relationships. The detailed experimental protocols and workflow diagrams are intended to facilitate further research and development in this exciting area. Future studies should focus on the synthesis and biological evaluation of a wider range of analogs to fully explore their therapeutic potential and to develop compounds with improved potency and selectivity.

References

- 1. Synergistic anti-tumour effects of tetrandrine and chloroquine combination therapy in human cancer: a potential antagonistic role for p21 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Co-expression of a SARP Family Activator ChlF2 and a Type II Thioesterase ChlK Led to High Production of Chlorothricin in Streptomyces antibioticus DSM 40725 [frontiersin.org]

- 4. Co-expression of a SARP Family Activator ChlF2 and a Type II Thioesterase ChlK Led to High Production of Chlorothricin in Streptomyces antibioticus DSM 40725 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitors of Pyruvate Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - Chemical Science (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Culturing Streptomyces sp. K818 for 2'''-Hydroxychlorothricin Production

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the cultivation of Streptomyces sp. K818 to produce the bioactive secondary metabolite, 2'''-Hydroxychlorothricin. The protocols outlined below are based on established methods for the production of the closely related compound, chlorothricin, by Streptomyces antibioticus, and serve as a robust starting point for optimizing the production of this compound.

Introduction

Streptomyces is a genus of Gram-positive bacteria renowned for its ability to produce a wide array of secondary metabolites, including many clinically important antibiotics. This compound, a member of the spirotetronate class of polyketides, is a notable antibiotic produced by Streptomyces sp. K818. This class of compounds has garnered significant interest due to its diverse biological activities, which include antibacterial and antitumor properties. The development of efficient and reproducible fermentation and extraction protocols is crucial for the further investigation and potential therapeutic application of this compound.

Data Presentation

Table 1: Seed Culture Medium Composition (YEME Medium)

| Component | Concentration (g/L) |

| Yeast Extract | 3 |

| Tryptone | 5 |

| Malt Extract | 3 |

| Sucrose | 200 |

| MgCl₂·6H₂O | 1.02 |

| Glucose | 10 |

| Glycine | 5 |

Table 2: Fermentation Medium Composition

| Component | Concentration (g/L) |

| Cold Pressed Soybean Flour | 20 |

| Mannitol | 20 |

| Calcium Carbonate (CaCO₃) | 2 |

| pH | 6.8 |

Table 3: Fermentation Parameters

| Parameter | Value |

| Incubation Temperature | 28°C |

| Agitation Speed | 220 rpm |

| Fermentation Duration | 7 days |

Table 4: HPLC Parameters for Analysis

| Parameter | Specification |

| HPLC System | Agilent 1100 or equivalent |

| Column | Zorbax, SB-C18 (4.6 x 250 mm, 5 µm) |

| Detection Wavelength | 222 nm |

| Mobile Phase | Gradient of water and methanol |

| Flow Rate | 1.0 mL/min |

Experimental Protocols

Media Preparation

1.1. Seed Culture Medium (YEME)

-

Weigh and dissolve all components listed in Table 1, except for glucose and MgCl₂, in 800 mL of distilled water.

-

Autoclave at 121°C for 20 minutes.

-

Separately prepare concentrated stock solutions of glucose and MgCl₂ and sterilize by filtration.

-

Aseptically add the sterile glucose and MgCl₂ solutions to the cooled medium to the final concentrations.

-

Adjust the final volume to 1 L with sterile distilled water.

1.2. Fermentation Medium

-

Weigh and dissolve all components listed in Table 2 in 900 mL of distilled water.

-

Adjust the pH to 6.8 using 1M HCl or 1M NaOH.

-

Bring the final volume to 1 L with distilled water.

-

Dispense into 250 mL flasks, each containing 50 mL of medium.

-

Autoclave at 121°C for 20 minutes.

Inoculum Preparation

-

Prepare a spore suspension of Streptomyces sp. K818 from a mature culture grown on a suitable agar medium (e.g., MS agar: 2% soybean flour, 2% mannitol, 2% agar).

-

Inoculate a 250 mL flask containing 50 mL of YEME seed culture medium with the spore suspension.

-

Incubate the seed culture for 48 hours at 28°C in a rotary shaker at 220 rpm.[1][2]

Fermentation for this compound Production

-

Inoculate the production medium flasks with the seed culture at a 10% (v/v) ratio.

-

Incubate the fermentation cultures for 7 days at 28°C in a rotary shaker at 220 rpm.[1][2]

Extraction of this compound

4.1. Methanol Extraction

-

Harvest the fermentation broth and centrifuge at 5000 x g for 15 minutes to separate the mycelium from the supernatant.

-

Extract the mycelial cake with an equal volume of methanol by shaking vigorously for 1 hour.

-

Centrifuge the mixture again to pellet the mycelial debris.

-

Collect the methanol supernatant containing the extracted compound.

-

The culture supernatant can also be extracted with an equal volume of ethyl acetate.

4.2. Solid Phase Extraction using Amberlite XAD Resin This method can be used for in-situ or ex-situ extraction.

-

Resin Preparation: Wash Amberlite XAD-16N resin with methanol, followed by acetone, and then thoroughly with distilled water to remove any preservatives and impurities. Sterilize the prepared resin by autoclaving.[3]

-

In-situ Extraction: Add the sterile resin (e.g., 0.33% w/v) to the fermentation culture at a specific time point during fermentation (e.g., 27 hours post-inoculation).[3]

-

Ex-situ Extraction: After fermentation, add the prepared resin to the whole broth and stir for several hours to allow for adsorption of the compound.

-

Elution:

-

Collect the resin by filtration.

-

Wash the resin with distilled water to remove salts and polar impurities.

-

Elute the adsorbed this compound from the resin using methanol or another suitable organic solvent. A step-gradient elution with increasing concentrations of ethanol (e.g., 10%, 40%, 70%, 100%) can also be employed for fractionation.[4]

-

-

Concentrate the eluate under reduced pressure to obtain the crude extract.

Quantification of this compound by HPLC

-

Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol) and filter through a 0.22 µm syringe filter before injection.

-

HPLC Analysis:

-

Inject the prepared sample into the HPLC system.

-

Use the parameters outlined in Table 4, or optimize the mobile phase gradient for better separation of this compound from other metabolites. A typical gradient might be from 10% methanol in water to 100% methanol over 30 minutes.

-

Identify the peak corresponding to this compound by comparing the retention time with a purified standard (if available) or by collecting the peak and confirming its identity using mass spectrometry.

-

Quantify the production yield by creating a standard curve with known concentrations of a purified standard.

-

Visualization

Experimental Workflow

Caption: Experimental workflow for this compound production.

Putative Biosynthetic Pathway Relationship

Caption: Simplified relationship in the biosynthesis of this compound.

References

- 1. Co-expression of a SARP Family Activator ChlF2 and a Type II Thioesterase ChlK Led to High Production of Chlorothricin in Streptomyces antibioticus DSM 40725 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Co-expression of a SARP Family Activator ChlF2 and a Type II Thioesterase ChlK Led to High Production of Chlorothricin in Streptomyces antibioticus DSM 40725 [frontiersin.org]

- 3. In-Situ Recovery of Persipeptides from Streptomyces zagrosensis Fermentation Broth by Enhanced Adsorption - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Extraction and Purification of 2'''-Hydroxychlorothricin

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'''-Hydroxychlorothricin is a macrolide antibiotic belonging to the spirotetronate class of natural products. It is produced by the bacterium Streptomyces sp. K818 and has demonstrated anti-tumor properties, making it a compound of significant interest for drug discovery and development.[1] This document provides detailed protocols for the fermentation, extraction, and purification of this compound, intended to guide researchers in obtaining this compound for further investigation. The methodologies are based on established procedures for the closely related compound chlorothricin and other macrolide antibiotics produced by Streptomyces species.

Physicochemical Data

While specific data for this compound is limited, the properties of the closely related chlorothricin provide a valuable reference for experimental design.

| Property | Value (for Chlorothricin) | Reference |

| Molecular Formula | C₅₀H₆₃ClO₁₆ | [2][3] |

| Molecular Weight | 955.5 g/mol | [2][3] |

| Solubility | Soluble in DMSO, methanol, and ethanol. | [2][3] |

| UV Absorbance λmax | 222 nm (in methanol for HPLC analysis) | [4][5] |

Experimental Protocols

Fermentation of Streptomyces sp. K818

This protocol is adapted from the fermentation of Streptomyces antibioticus, the producer of chlorothricin, and is expected to be suitable for the production of this compound by Streptomyces sp. K818.

Materials and Reagents:

-

Streptomyces sp. K818 culture

-

YEME (Yeast Extract-Malt Extract) Medium (per liter):

-

Yeast Extract: 3 g

-

Tryptone: 5 g

-

Malt Extract: 3 g

-

Sucrose: 200 g

-

MgCl₂: 1.02 g (5 mM)

-

Glucose: 10 g

-

Glycine: 5 g

-

-

Fermentation Medium (per liter):

-

Cold-pressed soybean flour: 20 g

-

Mannitol: 20 g

-

CaCO₃: 2 g

-

-

Sterile baffled flasks (250 mL and 2 L)

-

Incubator shaker

Protocol:

-

Seed Culture Preparation:

-

Inoculate a 250 mL baffled flask containing 50 mL of sterile YEME medium with a loopful of Streptomyces sp. K818 spores or a mycelial fragment from a stock culture.

-

Incubate the flask at 28°C with vigorous shaking (220 rpm) for 48 hours.[5]

-

-

Production Culture:

Extraction of this compound

This protocol outlines two common methods for extracting macrolide antibiotics from Streptomyces fermentation broth: liquid-liquid extraction and solid-phase extraction.

Method A: Liquid-Liquid Extraction

Materials and Reagents:

-

Fermentation broth

-

Methanol

-

Ethyl acetate

-

Centrifuge and appropriate centrifuge tubes

-

Rotary evaporator

Protocol:

-

Harvest the 7-day old fermentation culture.

-

Centrifuge the broth at 5,000 x g for 20 minutes to separate the mycelia from the supernatant.

-

Decant the supernatant and extract the mycelial pellet by resuspending it in an equal volume of methanol and shaking vigorously for 1 hour.

-

Centrifuge the mycelial extract and combine the methanolic supernatant with the initial culture supernatant.

-

Extract the combined supernatant twice with an equal volume of ethyl acetate in a separatory funnel.

-

Pool the organic (ethyl acetate) layers and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Method B: Solid-Phase Extraction

Materials and Reagents:

-

Fermentation broth

-

Amberlite XAD-16 resin

-

Methanol

-

Dichloromethane

-

Rotary evaporator

Protocol:

-

To the 7-day old fermentation culture, add Amberlite XAD-16 resin (40 g per liter of culture).

-

Continue to shake the culture with the resin for an additional 24 hours at 28°C.

-

Collect the resin by filtration and wash with deionized water to remove residual medium components.

-

Elute the adsorbed compounds from the resin by washing four times with methanol.[6]

-

Pool the methanol fractions and concentrate using a rotary evaporator.

-

Redissolve the concentrated extract in 50% aqueous methanol.

-

Extract the aqueous methanol solution four times with an equal volume of dichloromethane.[6]

-

Combine the dichloromethane layers and concentrate to dryness to yield the crude extract.

Purification of this compound by Preparative HPLC

The crude extract is purified using preparative reversed-phase high-performance liquid chromatography (HPLC).

Materials and Reagents:

-

Crude extract of this compound

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

HPLC-grade water with 0.1% formic acid

-

Preparative HPLC system with a UV detector

-

Preparative C18 column (e.g., Zorbax SB-C18, 21.2 x 250 mm, 7 µm)

Protocol:

-

Dissolve the crude extract in a minimal amount of methanol.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

Set up the preparative HPLC system with the following conditions:

-

Inject the dissolved crude extract onto the column.

-

Collect fractions corresponding to the major peaks observed in the chromatogram.

-

Analyze the collected fractions by analytical HPLC to determine the purity of this compound.

-

Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visualizations

Experimental Workflow

Caption: Workflow for this compound production.

Logical Relationship of Purification Steps

Caption: Logic of the purification process.

References

- 1. Preparative HPLC | Teledyne LABS [teledynelabs.com]

- 2. isomerase.com [isomerase.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Frontiers | Co-expression of a SARP Family Activator ChlF2 and a Type II Thioesterase ChlK Led to High Production of Chlorothricin in Streptomyces antibioticus DSM 40725 [frontiersin.org]

- 5. Co-expression of a SARP Family Activator ChlF2 and a Type II Thioesterase ChlK Led to High Production of Chlorothricin in Streptomyces antibioticus DSM 40725 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Macrolides from Streptomyces sp. SN5452 and Their Antifungal Activity against Pyricularia oryzae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Isolation and Structure Elucidation of Spirotetronate Lobophorins A, B, and H8 from Streptomyces sp. CB09030 and Their Biosynthetic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for the Quantification of 2'''-Hydroxychlorothricin

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'''-Hydroxychlorothricin, a member of the spirotetronate polyketide family of antibiotics, exhibits notable anti-tumor properties.[1] As with many complex natural products, robust and reliable analytical methods are crucial for its study in drug discovery and development, from fermentation titer monitoring to pharmacokinetic analyses. Due to a lack of specific published quantification methods for this compound, this document provides proposed High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) protocols. These proposed methods are based on established analytical techniques for the closely related parent compound, chlorothricin, and other polyketide antibiotics.[2][3] The protocols detailed below are intended to serve as a strong starting point for method development and validation.

Proposed High-Performance Liquid Chromatography (HPLC) Method for Quantification

This method is adapted from established protocols for chlorothricin analysis and is suitable for quantifying this compound in purified samples or fermentation broths with appropriate sample preparation.[2][3]

Principle

Reversed-phase HPLC separates compounds based on their hydrophobicity. A C18 stationary phase is proposed, which will retain the relatively nonpolar this compound. A gradient elution with an organic solvent (acetonitrile) and an aqueous buffer will be used to elute the analyte, which is then detected by its UV absorbance. A detection wavelength of 222 nm is suggested, based on the analysis of chlorothricin.[2][3]

Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Ammonium formate (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Methanol (for extraction)

Chromatographic Conditions

| Parameter | Proposed Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 5 mM Ammonium Formate in Water, pH adjusted to 4.5 with Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 30% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 30% B and equilibrate for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 222 nm |

| Injection Volume | 10 µL |

Experimental Protocol

1.4.1. Standard Preparation

-

Prepare a 1 mg/mL stock solution of this compound reference standard in methanol.

-

Perform serial dilutions of the stock solution with the initial mobile phase composition (70:30 Mobile Phase A:B) to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

1.4.2. Sample Preparation (from Fermentation Broth)

-

Harvest 1 mL of fermentation culture.

-

Extract the culture with an equal volume of methanol by vortexing for 5 minutes.

-

Centrifuge at 10,000 x g for 10 minutes to pellet cell debris.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

Dilute the sample with the initial mobile phase if necessary to fall within the calibration range.

1.4.3. Analysis

-

Equilibrate the HPLC system with the initial mobile phase conditions.

-

Inject the standards to generate a calibration curve.

-

Inject the prepared samples.

-

Integrate the peak area corresponding to the retention time of this compound and quantify using the calibration curve.

Caption: HPLC analysis workflow for this compound.

Proposed Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Quantification

For higher sensitivity and selectivity, especially in complex biological matrices like plasma or tissue homogenates, an LC-MS method is recommended. This proposed method is based on general principles for the analysis of polyketide antibiotics.[1]

Principle

This method combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. A C18 column will be used for chromatographic separation. The analyte will be ionized using an electrospray ionization (ESI) source and detected by a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode for maximum sensitivity and specificity. Given the structure of chlorothricin, negative ion mode is proposed as a starting point.[2]

Materials and Reagents

-

This compound reference standard

-

Acetonitrile (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Internal Standard (IS) (if available, a structurally similar, stable isotope-labeled compound is ideal)

LC-MS Conditions

| Parameter | Proposed Condition |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Program | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode |

| MS Parameters | To be optimized by infusing the standard. Target precursor ion [M-H]⁻. Select 2-3 product ions for SRM. |

| SRM Transitions | Precursor Ion (Q1) → Product Ion 1 (Q3), Precursor Ion (Q1) → Product Ion 2 (Q3) |

Experimental Protocol

2.4.1. Standard and Sample Preparation

-

Prepare a calibration curve of this compound with a constant concentration of the internal standard in a relevant biological matrix (e.g., blank plasma).

-

For biological samples (e.g., 100 µL plasma), add the internal standard and perform protein precipitation by adding 300 µL of cold acetonitrile.

-

Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Mobile Phase A:B).

-

Transfer to an LC-MS vial for analysis.

2.4.2. Analysis

-

Optimize MS parameters (e.g., fragmentor voltage, collision energy) by infusing a standard solution of this compound.

-

Equilibrate the LC-MS system with the initial mobile phase conditions.

-

Inject the calibration standards.

-

Inject the prepared samples.

-

Quantify the amount of this compound by calculating the peak area ratio of the analyte to the internal standard against the calibration curve.

Caption: LC-MS/MS analysis workflow for this compound.

Summary of Proposed Quantitative Parameters for Method Validation

The following table outlines the target parameters that should be assessed during the validation of the developed analytical methods. These are suggested targets based on typical requirements for bioanalytical method validation.

| Parameter | Target for HPLC Method (UV Detection) | Target for LC-MS Method (SRM) |

| Linearity (r²) | > 0.995 | > 0.998 |

| Range | 1 - 100 µg/mL | 1 - 1000 ng/mL |